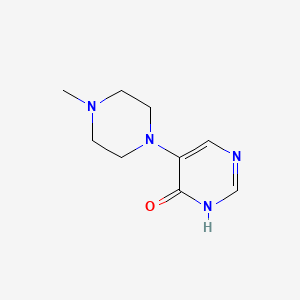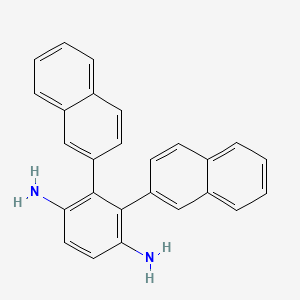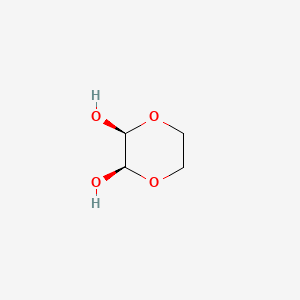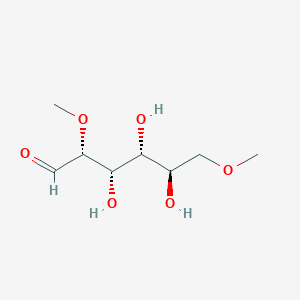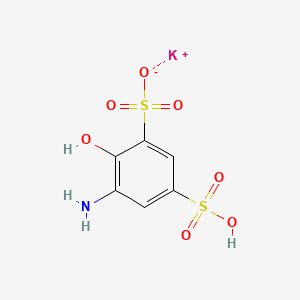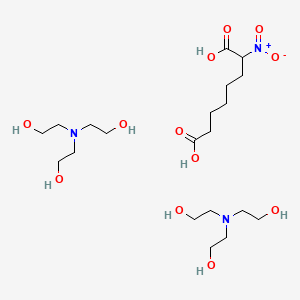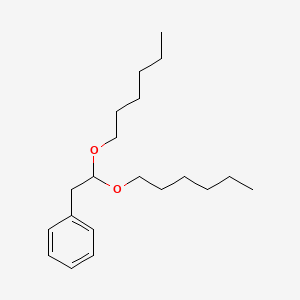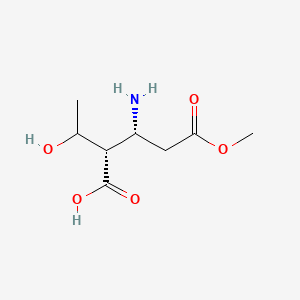
Bis(4-oxo-4H-1-benzopyran-2-carboxylato-O1,O2)magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium is a chemical compound that belongs to the class of organic magnesium compounds. It is characterized by the presence of two 4-oxo-4H-1-benzopyran-2-carboxylato ligands coordinated to a central magnesium ion. This compound exhibits potential biological activity and is utilized in various organic synthesis reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium typically involves the reaction of 4-oxo-4H-1-benzopyran-2-carboxylic acid with a magnesium salt, such as magnesium chloride or magnesium acetate, under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from the reactions of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or peroxides, while reduction reactions may produce reduced derivatives .
Applications De Recherche Scientifique
Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst or reagent in organic synthesis reactions, facilitating the formation of various organic compounds.
Biology: The compound exhibits potential biological activity and is studied for its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium include:
- Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)calcium
- Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)zinc
- Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)copper
Uniqueness
What sets bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium apart from similar compounds is its unique coordination with magnesium, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
94246-72-7 |
|---|---|
Formule moléculaire |
C20H10MgO8 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
magnesium;4-oxochromene-2-carboxylate |
InChI |
InChI=1S/2C10H6O4.Mg/c2*11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8;/h2*1-5H,(H,12,13);/q;;+2/p-2 |
Clé InChI |
XWAZDAVIEVMSPP-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)[O-].C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
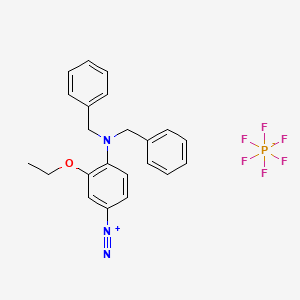
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
